molecular formula C10H19N B12540657 6-Azabicyclo[3.2.1]octane, 1,3,3-trimethyl-, (1R,5S)- CAS No. 651341-79-6

6-Azabicyclo[3.2.1]octane, 1,3,3-trimethyl-, (1R,5S)-

Cat. No.: B12540657
CAS No.: 651341-79-6
M. Wt: 153.26 g/mol
InChI Key: FRAKHUZTNLUGPB-WPRPVWTQSA-N
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Description

6-Azabicyclo[3.2.1]octane, 1,3,3-trimethyl-, (1R,5S)- is a synthetic molecule known for its diverse biological activities. It has been shown to possess hypoglycemic activity in animal models, hypotensive effects in humans, antiarrhythmic properties, and pesticidal activity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Azabicyclo[3.2.1]octane, 1,3,3-trimethyl-, (1R,5S)- typically involves the use of trimethylsilyl cyanide and piperazine through an amide coupling reaction using butyllithium as a base catalyst . Another approach involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold, which is the central core of the family of tropane alkaloids .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve large-scale synthesis using the aforementioned synthetic routes with optimization for yield and purity.

Chemical Reactions Analysis

Types of Reactions

6-Azabicyclo[3.2.1]octane, 1,3,3-trimethyl-, (1R,5S)- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and substitution reagents like alkyl halides. The conditions for these reactions vary depending on the desired product but typically involve controlled temperatures and specific solvents.

Major Products

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions may produce alcohols or amines.

Scientific Research Applications

6-Azabicyclo[3.2.1]octane, 1,3,3-trimethyl-, (1R,5S)- has significant potential in various fields of scientific research:

Mechanism of Action

The mechanism by which 6-Azabicyclo[3.2.1]octane, 1,3,3-trimethyl-, (1R,5S)- exerts its effects involves interactions with specific molecular targets and pathways. For instance, its hypoglycemic activity may be mediated through interactions with insulin receptors or glucose transporters. The hypotensive effects could be due to its action on vascular smooth muscle cells or adrenergic receptors. The antiarrhythmic properties might involve modulation of ion channels in cardiac cells.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Azabicyclo[3.2.1]octane, 1,3,3-trimethyl-, (1R,5S)- is unique due to its specific biological activities and its role as a synthetic intermediate in the preparation of various bioactive molecules. Its diverse applications in chemistry, biology, medicine, and industry further highlight its significance.

Properties

CAS No.

651341-79-6

Molecular Formula

C10H19N

Molecular Weight

153.26 g/mol

IUPAC Name

(1R,5S)-1,3,3-trimethyl-6-azabicyclo[3.2.1]octane

InChI

InChI=1S/C10H19N/c1-9(2)4-8-5-10(3,6-9)7-11-8/h8,11H,4-7H2,1-3H3/t8-,10-/m0/s1

InChI Key

FRAKHUZTNLUGPB-WPRPVWTQSA-N

Isomeric SMILES

C[C@]12C[C@H](CC(C1)(C)C)NC2

Canonical SMILES

CC1(CC2CC(C1)(CN2)C)C

Origin of Product

United States

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